molecular formula C15H18BrN B13254998 7-Bromo-4-ethyl-2-methyl-3-propylquinoline

7-Bromo-4-ethyl-2-methyl-3-propylquinoline

Cat. No.: B13254998
M. Wt: 292.21 g/mol
InChI Key: PWARBXDBCXNXMW-UHFFFAOYSA-N
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Description

7-Bromo-4-ethyl-2-methyl-3-propylquinoline is a quinoline derivative with the molecular formula C15H18BrN. This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 4th position, a methyl group at the 2nd position, and a propyl group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline can be achieved through various synthetic routes. One common method involves the bromination of 4-ethyl-2-methyl-3-propylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-ethyl-2-methyl-3-propylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-4-ethyl-2-methyl-3-propylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline involves its interaction with specific molecular targets. The bromine atom and other substituents on the quinoline ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 7-Chloro-4-ethyl-2-methyl-3-propylquinoline
  • 7-Fluoro-4-ethyl-2-methyl-3-propylquinoline
  • 7-Iodo-4-ethyl-2-methyl-3-propylquinoline

Comparison: Compared to its halogenated analogs, 7-Bromo-4-ethyl-2-methyl-3-propylquinoline exhibits unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts .

Properties

Molecular Formula

C15H18BrN

Molecular Weight

292.21 g/mol

IUPAC Name

7-bromo-4-ethyl-2-methyl-3-propylquinoline

InChI

InChI=1S/C15H18BrN/c1-4-6-13-10(3)17-15-9-11(16)7-8-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3

InChI Key

PWARBXDBCXNXMW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=C(C=CC2=C1CC)Br)C

Origin of Product

United States

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